ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate
Description
Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate is a carbamate derivative characterized by a cyano group conjugated with a hydrazone backbone and a 2,6-difluorophenyl substituent. Key properties include:
- Molecular formula: C₁₂H₁₀F₂N₄O₃
- Molecular weight: 296.23 g/mol
- Purity: ≥95% (as per manufacturer specifications) .
Properties
Molecular Formula |
C12H10F2N4O3 |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
ethyl N-[(2Z)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C12H10F2N4O3/c1-2-21-12(20)16-11(19)9(6-15)17-18-10-7(13)4-3-5-8(10)14/h3-5,18H,2H2,1H3,(H,16,19,20)/b17-9- |
InChI Key |
LKZDIDNNNCCLAJ-MFOYZWKCSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N\NC1=C(C=CC=C1F)F)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=C(C=CC=C1F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate involves its interaction with specific molecular targets. The cyano group and hydrazinylidene moiety play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparison
The compound’s unique features include:
- Cyanohydrazone moiety: Introduces electron-withdrawing effects, influencing reactivity and binding interactions.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Biological Activity
Ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate, with CAS number 672951-29-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₀F₂N₄O₃
- Molecular Weight : 296.23 g/mol
- Structure : The compound contains a cyano group and a hydrazone moiety, which are often associated with biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways, leading to increased cell death in tumor cells.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Research on related compounds has demonstrated:
- Inhibition of Prostaglandin Production : Some derivatives inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.
- Reduction of Cytokine Release : Compounds with hydrazone linkages have been noted to downregulate pro-inflammatory cytokines.
In Vitro Studies
A study examining the biological activity of hydrazone derivatives indicated that this compound could potentially exhibit low cytotoxicity while maintaining potent activity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Ethyl N-[...] | 25 | MCF-7 (Breast Cancer) |
| Ethyl N-[...] | 30 | HeLa (Cervical Cancer) |
| Ethyl N-[...] | 20 | A549 (Lung Cancer) |
The proposed mechanisms by which this compound exerts its effects include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
